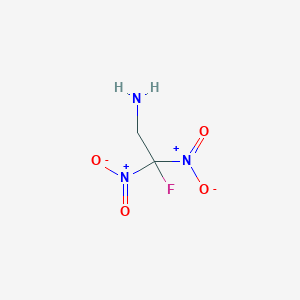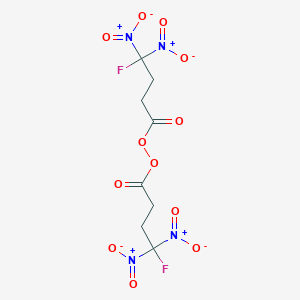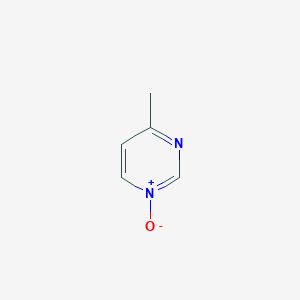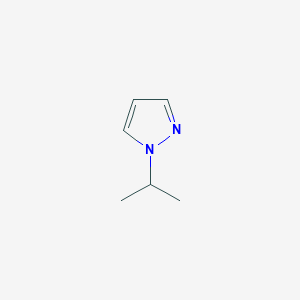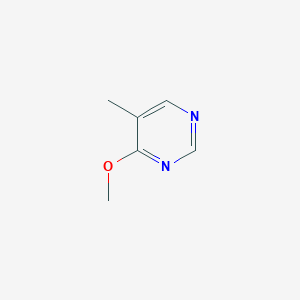![molecular formula C11H12BrN3O B096800 [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-27-6](/img/structure/B96800.png)
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has been found to have potential applications in the treatment of various diseases.
Mécanisme D'action
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. This results in an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which play important roles in the regulation of mood, cognition, and behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea are still being studied. However, it has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with. It also has potential toxicity, which must be taken into account when using it in experiments.
Orientations Futures
There are several future directions for the study of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea. One direction is to further investigate its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is to study its effects on other enzymes and neurotransmitters, which may provide insight into its mechanism of action. Additionally, further research is needed to optimize its synthesis and improve its solubility in water.
Méthodes De Synthèse
The synthesis of [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea involves the reaction of 2-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(2-bromophenyl)-3-buten-2-one. This intermediate is then reacted with guanidine carbonate to form [(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea.
Applications De Recherche Scientifique
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea has been studied extensively for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitters and their inhibition has been found to have therapeutic potential in the treatment of various diseases.
Propriétés
Numéro CAS |
17014-27-6 |
|---|---|
Nom du produit |
[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea |
Formule moléculaire |
C11H12BrN3O |
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
[(Z)-[(E)-4-(2-bromophenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H12BrN3O/c1-8(14-15-11(13)16)6-7-9-4-2-3-5-10(9)12/h2-7H,1H3,(H3,13,15,16)/b7-6+,14-8- |
Clé InChI |
DWZPYEQXDXBSBF-ZUNXXLSSSA-N |
SMILES isomérique |
C/C(=N/NC(=O)N)/C=C/C1=CC=CC=C1Br |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1Br |
SMILES canonique |
CC(=NNC(=O)N)C=CC1=CC=CC=C1Br |
Synonymes |
4-(o-Bromophenyl)-3-buten-2-one semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



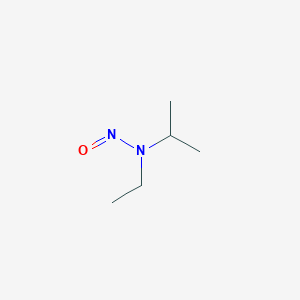

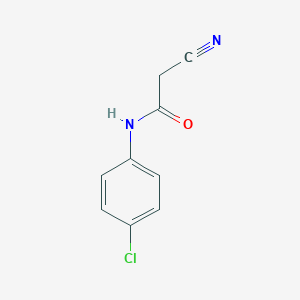
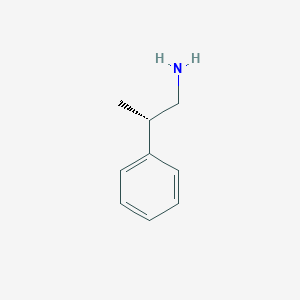
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
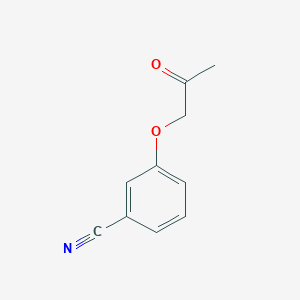
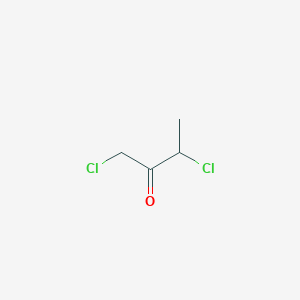
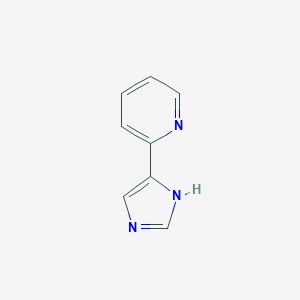
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
